Pyridyl disulfide ethyl methacrylate

Catalog No.
S3318890
CAS No.
910128-59-5
M.F
C11H13NO2S2
M. Wt
255.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridyl disulfide ethyl methacrylate

CAS Number

910128-59-5

Product Name

Pyridyl disulfide ethyl methacrylate

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethyl 2-methylprop-2-enoate

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

InChI

InChI=1S/C11H13NO2S2/c1-9(2)11(13)14-7-8-15-16-10-5-3-4-6-12-10/h3-6H,1,7-8H2,2H3

InChI Key

SNURDPBGDLYVRE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCSSC1=CC=CC=N1

Canonical SMILES

CC(=C)C(=O)OCCSSC1=CC=CC=N1

Monomer for Poly(pyridyl disulfide ethyl methacrylate) (p(PDSMA))

  • PDSMA serves as a building block for the creation of p(PDSMA) through a process called polymerization National Center for Biotechnology Information, PubChem [PubChem Pyridyl disulfide ethyl methacrylate, CID 59488572: ].
  • p(PDSMA) is a polymer containing a specific chemical group called a "pendant protected thiol." This group is essentially a masked version of a thiol group, which can be useful for further chemical modifications Sigma-Aldrich, Pyridyl disulfide ethyl methacrylate [Sigma-Aldrich product page: ].

Thiol-Disulfide Exchange Reactions

  • The thiol group within p(PDSMA) allows for post-polymerization functionalization via thiol-disulfide exchange reactions Sigma-Aldrich, Pyridyl disulfide ethyl methacrylate [Sigma-Aldrich product page: ].
  • These reactions involve the exchange of a disulfide bond (present in PDSMA) for two thiol groups, enabling the attachment of new molecules to the polymer backbone National Center for Biotechnology Information, PubChem thiol [PubChem thiol compound summary].

Monitoring Reaction Progress

  • The unique chemical properties of PDSMA and its polymerized form (p(PDSMA)) allow for convenient monitoring of reaction processes. The presence of a pyridyl disulfide group in PDSMA and the formation of 2-pyridinethione after a thiol-disulfide exchange reaction result in distinct absorbance spectrums Sigma-Aldrich, Pyridyl disulfide ethyl methacrylate [Sigma-Aldrich product page: ].
  • By measuring light absorption at specific wavelengths, researchers can track the progress of the reaction as the pyridyl disulfide group is converted to 2-pyridinethione.

Pyridyl disulfide ethyl methacrylate is a chemical compound characterized by the molecular formula C11H13NO2S2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}\text{S}_{2} and a molecular weight of approximately 245.35 g/mol. This compound features a pyridyl disulfide functional group, which is significant for its reactivity and potential applications in polymer chemistry and biomedicine. The compound is primarily utilized as a methacrylate-based monomer, facilitating the synthesis of various polymers, particularly those with redox-responsive properties due to the disulfide bond's ability to undergo thiol-disulfide exchange reactions .

  • Thiol-Disulfide Exchange: This reaction allows the disulfide bond to be cleaved and reformed with thiol-containing compounds, making it useful for creating stimuli-responsive materials.
  • Polymerization: The compound can undergo radical polymerization to form poly(pyridyl disulfide ethyl methacrylate), which can be further modified for various applications .
  • Redox Reactions: The redox sensitivity of the disulfide bond enables the development of systems that respond to changes in the cellular environment, such as elevated levels of glutathione, a common intracellular reducing agent .

Research indicates that pyridyl disulfide ethyl methacrylate and its derivatives exhibit biological activities, particularly in drug delivery systems. The redox-responsive nature of the disulfide bonds allows for controlled release of therapeutic agents in response to specific biological stimuli. This property is particularly advantageous in cancer therapy, where targeted drug delivery can enhance the efficacy and reduce side effects of treatments .

The synthesis of pyridyl disulfide ethyl methacrylate typically involves:

  • Formation of Disulfide Bonds: The initial step often includes the reaction of pyridine derivatives with thiols to form disulfides.
  • Methacrylation: The resulting disulfide can then be reacted with methacrylic acid or its derivatives under acidic conditions to introduce the methacrylate functionality.
  • Polymerization Techniques: Various polymerization methods such as free radical polymerization or reversible addition-fragmentation chain transfer polymerization can be employed to create polymers based on this monomer .

: It is used in developing drug delivery systems that are responsive to redox conditions, enhancing targeted therapy.
  • Polymer Science: The compound serves as a building block for synthesizing functional polymers with unique properties for various industrial applications.
  • Nanotechnology: Its ability to form nanoparticles for drug encapsulation makes it valuable in nanomedicine .
  • Studies on interaction mechanisms involving pyridyl disulfide ethyl methacrylate focus on its reactivity with thiols and other nucleophiles. These interactions are crucial for understanding how this compound can be utilized in creating responsive materials that can release drugs or other therapeutic agents under specific conditions. Additionally, research has explored how these interactions can be harnessed in biological systems to improve drug delivery efficiency and specificity .

    Pyridyl disulfide ethyl methacrylate shares similarities with several other compounds that also contain disulfide functionalities or are used in polymer synthesis. Below is a comparison highlighting its uniqueness:

    Compound NameStructure/Functional GroupUnique Features
    Pyridyl Disulfide Ethyl MethacrylatePyridyl Disulfide + Ethyl MethacrylateRedox-responsive properties; used in drug delivery
    DithiothreitolTwo Thiol GroupsCommonly used as a reducing agent; not polymerizable
    Thiol-terminated Polyethylene GlycolThiol Group + Polyethylene GlycolUsed for bioconjugation; lacks the pyridyl group
    Bis(2-hydroxyethyl) DisulfideDisulfide + Hydroxyethyl GroupsUsed for cross-linking; less reactive than pyridyl disulfides

    Pyridyl disulfide ethyl methacrylate is unique due to its combination of a pyridine ring and methacrylate functionality, which allows it to participate in both radical polymerization and redox reactions, making it particularly suitable for advanced material applications in biomedicine and polymer science .

    XLogP3

    2.6

    Hydrogen Bond Acceptor Count

    5

    Exact Mass

    255.03877100 g/mol

    Monoisotopic Mass

    255.03877100 g/mol

    Heavy Atom Count

    16

    Dates

    Modify: 2023-08-19

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